molecular formula C6H6BrN3O B1267980 2-Bromoisonicotinohydrazide CAS No. 29849-15-8

2-Bromoisonicotinohydrazide

Cat. No. B1267980
CAS RN: 29849-15-8
M. Wt: 216.04 g/mol
InChI Key: MVSAMJDHWXHUNN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Bromoisonicotinohydrazide and its derivatives often involves the condensation of isonicotinohydrazide with brominated compounds under specific conditions. For instance, derivatives have been synthesized and characterized using spectroscopic methods and single crystal X-ray determination, highlighting the diverse synthetic routes and the structural versatility of these compounds (Zhu, 2020).

Molecular Structure Analysis

The molecular structure of 2-Bromoisonicotinohydrazide derivatives has been elucidated through various spectroscopic techniques and crystallographic analyses. These studies reveal the E configuration regarding the azomethine groups and detail the hydrogen bonding patterns contributing to the stability and reactivity of these compounds. For example, the crystal structure and Hirshfeld surface analysis of certain derivatives provide insight into the intermolecular interactions and the electronic properties of these molecules (Karrouchi et al., 2020).

Chemical Reactions and Properties

2-Bromoisonicotinohydrazide compounds are involved in various chemical reactions, contributing to their significant antibacterial activities. These compounds can form stable hydrazones and participate in hydrogen bonding, demonstrating their chemical versatility. The detailed study of their reactions, including the formation of dimers and chains through hydrogen bonding, underpins their potential as antibacterial agents and their applicability in other areas (Zhu, 2020).

Scientific Research Applications

1. Impact on Embryonic Development and Apoptosis

2-Bromoisonicotinohydrazide's impact on embryonic development and apoptosis has been a focus in scientific research. Studies have shown that compounds like 2-Bromopropane, which share a similar bromine composition, have detrimental effects on mouse embryos at the blastocyst stage, influencing cell proliferation and growth. This compound is also associated with apoptosis in the inner cell mass of mouse blastocysts and inhibits cell proliferation. Additionally, these effects are suppressed by certain antioxidants like resveratrol, indicating the potential for modulation of these effects in a controlled environment (Chan, 2010), (Chan, 2011).

2. Effects on Oocyte Maturation and Fetal Development

Research has also focused on 2-Bromopropane's effects on oocyte maturation and fetal development. It's been found that exposure to this compound can lead to a decrease in oocyte maturation, fertilization rates, and embryonic development. Such effects can be significant, pointing to the need for caution in contexts where reproductive health is a concern (Chan, 2010), (Huang & Chan, 2012).

3. Application in Stem Cell Biology

The use of related compounds like BrdU (5-bromo-2′-deoxyuridine) in neural stem cell biology has been a key area of investigation. BrdU is frequently used to label and fate-map dividing cells in studies, although its impact on the cells being investigated can be significant. It's been observed that exposure to BrdU can lead to changes in cell cycle, differentiation, and survival, which has implications for understanding stem cell biology and potential therapeutic applications (Lehner et al., 2011), (Schneider & d’Adda di Fagagna, 2012).

properties

IUPAC Name

2-bromopyridine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O/c7-5-3-4(1-2-9-5)6(11)10-8/h1-3H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSAMJDHWXHUNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332832
Record name 2-Bromoisonicotinohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromoisonicotinohydrazide

CAS RN

29849-15-8
Record name 2-Bromoisonicotinohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
V Pflégr, Š Štěpánková, K Svrčková, M Švarcová… - Pharmaceuticals, 2022 - mdpi.com
… In particular, oxadiazoles prepared from heterocyclic hydrazides were obtained in lower yields (derivatives of pyridazine 3r, picolinohydrazide 3n, 2-bromoisonicotinohydrazide 3q, and …
Number of citations: 9 www.mdpi.com
AS Castanet, MS Nafie, SA Said, RK Arafa - European Journal of Medicinal …, 2023 - Elsevier
… Alternatively, the 1,3,4-oxadiazole moiety can be constructed from 2-bromoisonicotinohydrazide 12 (Scheme 2). Taking 3-fluorobenzaldehyde as an example, oxadiazole 14 was …
Number of citations: 5 www.sciencedirect.com
O Thach, M Mielczarek, C Ma, SK Kutty, X Yang… - Bioorganic & Medicinal …, 2016 - Elsevier
The search for small molecules capable of inhibiting transcription initiation in bacteria has resulted in the synthesis of N,N′-disubstituted hydrazines and imine-carbohydrazides …
Number of citations: 14 www.sciencedirect.com

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